Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
- 3-(1-Adamantylcarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
- Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate stands out due to its unique triphenyl substitution pattern, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .
Properties
CAS No. |
30020-55-4 |
---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 2,4,5-triphenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C23H18N2O2/c1-27-23(26)22-20(17-11-5-2-6-12-17)21(18-13-7-3-8-14-18)24-25(22)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
GKXFRVIBOYTXPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.